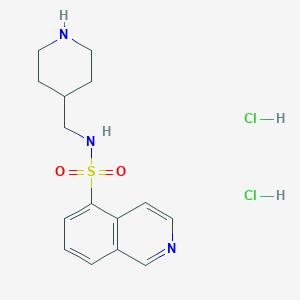

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride

Übersicht

Beschreibung

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride is a chemical compound with a complex structure that includes an isoquinoline ring, a sulfonic acid group, and a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride typically involves multiple steps, starting with the preparation of the isoquinoline ring system. This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization. The sulfonic acid group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. The piperidine moiety is attached through nucleophilic substitution reactions, using piperidine or its derivatives under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

- A study demonstrated that isoquinoline derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, related compounds have shown efficacy in targeting the KEAP1-NRF2-GPX4 axis, suggesting similar mechanisms may apply to this compound.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activities. It has been studied for its effectiveness against various bacterial strains, highlighting its potential as an antibiotic agent.

Case Study: Antimicrobial Efficacy

- In vitro studies have shown that isoquinoline derivatives can inhibit the growth of pathogenic bacteria, indicating their potential use in developing new antibiotics .

The mechanism of action involves interactions with specific molecular targets, particularly through the piperidine ring, which allows binding to various biological receptors. The sulfonamide group can participate in hydrogen bonding, enhancing the compound's overall biological effects.

Key Features of Biological Activity:

- Inhibition of Protein Kinases: Isoquinoline derivatives have been identified as inhibitors of protein kinases, crucial in regulating cellular functions such as growth and survival .

- Modulation of Signaling Pathways: The compound has been shown to modulate important signaling pathways involved in cancer progression and immune responses .

Wirkmechanismus

The mechanism of action of N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride can be compared with other isoquinoline derivatives, such as:

Isoquinoline-5-sulfonic acid: Lacks the piperidine moiety.

Piperidinyl isoquinolines: Differ in the position of the sulfonic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride (CAS Number: 126264-57-1) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor effects. This article reviews the synthesis, structure-activity relationships, and biological activities associated with this compound, drawing on diverse sources and research findings.

The molecular formula for N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride is C15H21Cl2N3O2S, with a molecular weight of 378.32 g/mol. The compound features a sulfonamide moiety linked to an isoquinoline structure, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21Cl2N3O2S |

| Molecular Weight | 378.32 g/mol |

| CAS Number | 126264-57-1 |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds with similar structures have shown promising activity against Mycobacterium tuberculosis (Mtb). Specifically, certain analogues of isoquinoline derivatives have been reported to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of Mtb. This inhibition is crucial for the development of new anti-tubercular agents .

The structure–activity relationship (SAR) studies suggest that modifications in the piperidine and isoquinoline rings significantly influence the compound's efficacy against Mtb. For instance, a compound with a similar piperazine structure demonstrated improved inhibitory activity against Mtb IMPDH, highlighting the importance of these functional groups in achieving target-selective activity .

Antitumor Activity

In addition to its antimicrobial properties, N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide; dihydrochloride has been investigated for its potential antitumor effects. Compounds within this class have exhibited cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The selectivity and potency of these compounds can be attributed to their ability to modulate key signaling pathways involved in tumor progression .

Case Studies

- Study on IMPDH Inhibition : A study explored the effect of various analogues on IMPDH activity in Mtb. The results showed that specific modifications in the isoquinoline ring enhanced both enzyme inhibition and whole-cell activity against resistant strains of Mtb. For example, compound modifications that retained nitrogen atoms in the isoquinoline moiety were critical for maintaining biological activity .

- Antitumor Efficacy : Another investigation assessed the cytotoxic effects of N-(piperidin-4-ylmethyl)isoquinoline derivatives on several cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Eigenschaften

IUPAC Name |

N-(piperidin-4-ylmethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S.2ClH/c19-21(20,18-10-12-4-7-16-8-5-12)15-3-1-2-13-11-17-9-6-14(13)15;;/h1-3,6,9,11-12,16,18H,4-5,7-8,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEADUOVZQDPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562323 | |

| Record name | N-[(Piperidin-4-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126264-57-1 | |

| Record name | N-[(Piperidin-4-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.